molecular formula C11H14O2S B3314441 3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene CAS No. 951886-17-2

3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene

Cat. No.: B3314441
CAS No.: 951886-17-2
M. Wt: 210.29 g/mol
InChI Key: UDCTUKMCEIQJBS-UHFFFAOYSA-N
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Description

3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene (CAS: 1353962-15-8) is a substituted thiophene derivative featuring an ethoxycarbonyl group at the 5-position of the thienyl ring and a methyl group on the propene chain. Its molecular formula is C12H14O2S, with a molecular weight of 222.30 g/mol (calculated). The ethoxycarbonyl group (-COOEt) confers electron-withdrawing properties, influencing reactivity and solubility. This compound has been utilized as an intermediate in organic synthesis, particularly in heterocyclic chemistry, though it is currently listed as a discontinued product .

Properties

IUPAC Name

ethyl 5-(2-methylprop-2-enyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-4-13-11(12)10-6-5-9(14-10)7-8(2)3/h5-6H,2,4,7H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCTUKMCEIQJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene typically involves the reaction of ethyl 2-thiophenecarboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thienylpropenes with different functional groups.

    Substitution: It can undergo substitution reactions where the ethoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thienylpropenes, depending on the type of reaction and reagents used .

Scientific Research Applications

3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Research studies explore its potential as a bioactive compound with therapeutic properties.

    Medicine: Investigations into its pharmacological effects and potential as a drug candidate are ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thienyl Ring

Halogenated Derivatives
  • Chlorine increases molecular polarity and may enhance electrophilic substitution reactivity compared to the parent compound .
Alkyl and Aryl Modifications
  • 3-(5-Methyl-2-thienyl)-2-methyl-1-propene (CAS: 69485-38-7): Replaces the ethoxycarbonyl group with a methyl substituent. This modification reduces electron-withdrawing effects, increasing the electron density of the thienyl ring and altering reactivity in cycloaddition or alkylation reactions. Molecular weight: 152.26 g/mol .
  • 3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene (CAS: 951894-87-4): Replaces the thienyl ring with a methoxy-methylphenyl group. Molecular weight: 176.25 g/mol .
Functional Group Additions
  • 3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one (CAS: 1344813-87-1): Introduces a ketone group (C=O) adjacent to the ethoxy substituent. The ketone enhances polarity and reactivity toward nucleophilic additions. Molecular formula: C10H12O2S .
  • This modification increases steric hindrance and may stabilize the compound against oxidation .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene 1353962-15-8 C12H14O2S 222.30 Ethoxycarbonyl, methyl Discontinued; electron-withdrawing
2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene N/A C11H11ClO2S 256.72 Chlorine, ethoxycarbonyl Higher polarity, reactive toward SN2
3-(5-Methyl-2-thienyl)-2-methyl-1-propene 69485-38-7 C9H12S 152.26 Methyl (thienyl), methyl (propene) Increased electron density
3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene 951894-87-4 C12H16O 176.25 Methoxy, methylphenyl Enhanced aromatic interactions
3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one 1344813-87-1 C10H12O2S 212.27 Ethoxy, ketone Polar, nucleophilic addition site

Biological Activity

3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C9H10O2SC_9H_{10}O_2S. The compound features a thienyl ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thienyl compounds exhibit significant antimicrobial properties. For example, studies have shown that certain thiopyrano[2,3-d]thiazole derivatives demonstrate moderate to high antimicrobial activity against various pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Thienyl Derivatives

CompoundPathogenActivity Level
Thiopyrano[2,3-d]thiazoleStaphylococcus aureusModerate
Thiopyrano[2,3-d]thiazoleCandida albicansHigh
3-(5-Ethoxycarbonyl-2-thienyl)VariousTo be determined

Anticancer Activity

The anticancer potential of thienyl derivatives has been widely studied. For instance, compounds containing the thienyl moiety have shown promising results in inhibiting cancer cell lines such as leukemia and melanoma. One study reported that a related compound exhibited an EC50 value of 1.95 µM against cancer cells, indicating significant anticancer activity .

Table 2: Anticancer Activity

CompoundCancer TypeEC50 (µM)
Related Thienyl CompoundLeukemia1.95
Related Thienyl CompoundMelanomaModerate

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. The thienyl ring can facilitate electron transfer and may act as a reactive electrophile, leading to the disruption of cellular processes in pathogens and cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thienyl derivatives against Escherichia coli and Pseudomonas aeruginosa. The results indicated that compounds with the ethoxycarbonyl group exhibited enhanced activity compared to their non-substituted counterparts .
  • Anticancer Properties : In another case study focusing on leukemia cell lines, researchers observed that the introduction of the ethoxycarbonyl group significantly increased the cytotoxicity of the compound, suggesting a structure-activity relationship that could be further explored for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene

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